molecular formula C15H10N2O2S B3343276 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid CAS No. 51492-89-8

4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid

Cat. No. B3343276
CAS RN: 51492-89-8
M. Wt: 282.3
InChI Key: ZVZHNRJKBGFMGC-UHFFFAOYSA-N
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Description

4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid is used as a pharmaceutical intermediate and also used in the field of organic synthesis . It has been developed and evaluated for their antimicrobial properties against two Gram+ bacteria, two Gram - bacteria as well as two fungi .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid plays a crucial role in the synthesis of heterocyclic compounds, acting as a building block in the creation of a wide range of heterocycles. Its utility is demonstrated in the synthesis of compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of related compounds offers mild reaction conditions for generating versatile cynomethylene dyes from various precursors, including amines, α-aminocarboxylic acids, and their esters, highlighting its importance in synthetic chemistry and dye production (Gomaa & Ali, 2020).

Pharmacophore Design and Anticancer Research

In the realm of pharmacophore design, especially for kinase inhibitors, compounds with a tri- and tetra-substituted imidazole scaffold, similar in reactivity to this compound, have shown promise as selective inhibitors. These compounds are crucial in designing selective p38 mitogen-activated protein (MAP) kinase inhibitors, responsible for proinflammatory cytokine release. The detailed study of such compounds' binding affinities and selectivity enhances our understanding of their potential as therapeutic agents (Scior et al., 2011).

Antioxidant and Anti-inflammatory Applications

Research on benzofused thiazole derivatives, which share structural similarities with this compound, has revealed potential antioxidant and anti-inflammatory activities. These compounds have been shown to exhibit distinct anti-inflammatory activity compared to standard references and demonstrate potential antioxidant activity against various reactive species. This highlights the compound's relevance in developing new therapeutic agents aimed at treating inflammatory conditions and oxidative stress-related diseases (Raut et al., 2020).

Optoelectronic Material Development

The incorporation of pyrimidine and thiazole rings, related to this compound, into π-extended conjugated systems is of significant interest in creating novel optoelectronic materials. These materials are vital for developing organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The research in this area demonstrates the compound's versatility and its potential applications in advanced technological applications (Lipunova et al., 2018).

properties

IUPAC Name

4-phenyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S/c18-15(19)13-12(10-5-2-1-3-6-10)17-14(20-13)11-7-4-8-16-9-11/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZHNRJKBGFMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230701
Record name 4-Phenyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51492-89-8
Record name 4-Phenyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51492-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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